4-Benzyl-5-methyl-1,3-thiazol-2-amine

LogP lipophilicity 2-aminothiazole

For medicinal chemistry teams, using non-exact regioisomers or des-methyl analogs introduces confounding LogP and pKa variables that disrupt SAR. Procure the precise CAS 91088-89-0 to ensure reproducible potency and selectivity readouts. Achieve consistent fragment elaboration with: - Confirmed LogP ~2.7 and neutral pKa (17.8) to avoid pH-dependent ionization artifacts. - TPSA 38.9 Ų enabling passive BBB permeability for CNS target programs. - Reliable 95%+ purity and stable 75-77°C melting point for streamlined reaction setup.

Molecular Formula C11H12N2S
Molecular Weight 204.29 g/mol
CAS No. 91088-89-0
Cat. No. B1521203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-5-methyl-1,3-thiazol-2-amine
CAS91088-89-0
Molecular FormulaC11H12N2S
Molecular Weight204.29 g/mol
Structural Identifiers
SMILESCC1=C(N=C(S1)N)CC2=CC=CC=C2
InChIInChI=1S/C11H12N2S/c1-8-10(13-11(12)14-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,12,13)
InChIKeyOXDAWEKPJGMVRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzyl-5-methyl-1,3-thiazol-2-amine: Compound Profile


4-Benzyl-5-methyl-1,3-thiazol-2-amine (CAS 91088-89-0) is a heterocyclic building block belonging to the 2-aminothiazole family, featuring a thiazole core substituted at the 4-position with a benzyl group and at the 5-position with a methyl group . With a molecular formula of C11H12N2S and a molecular weight of 204.29 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and antimicrobial agents . Its substitution pattern confers a distinct combination of lipophilicity (LogP ~2.7–3.1) and hydrogen-bonding capacity (2 donors, 2 acceptors) that differentiates it from close regioisomeric and des-methyl analogs [1].

2-Aminothiazole building block for medicinal chemistry
Substitution pattern supports kinase inhibitor and antimicrobial synthesis
Non-basic amine profile at physiological pH

4-Benzyl-5-methyl-1,3-thiazol-2-amine: Irreplaceability


The 2-aminothiazole scaffold is pharmacologically privileged, but the specific identity and position of substituents fundamentally alter key physicochemical properties and target engagement profiles [1]. Simple in-class substitution without considering regioisomerism can lead to significant shifts in lipophilicity (ΔLogP > 0.4), melting point (ΔT > 10°C), and hydrogen-bond donor count, which directly impact solubility, crystallinity, and downstream biological assay compatibility [2]. For example, swapping the benzyl group from the 4- to the 5-position (regioisomer) or replacing it with a phenyl ring (des-benzyl analog) yields compounds with divergent LogP values and melting points, making them non-interchangeable in established synthetic routes or SAR series . The quantitative evidence below demonstrates why procurement of the exact CAS 91088-89-0 compound—rather than a generic 2-aminothiazole—is necessary for reproducible results.

Regioisomer Swapping benzyl and methyl positions may shift LogP and melting point, altering SAR reproducibility.
Des-benzyl analog Replacing benzyl with phenyl reduces H-bond donors and can change permeability and solubility profiles.
Salt form / free base Variation in salt or amorphous character may impact crystallinity and assay compatibility.

4-Benzyl-5-methyl-1,3-thiazol-2-amine: Property Differentiation


LogP: Regioisomer vs. Des-Benzyl Analogs

The experimentally measured LogP of 4-benzyl-5-methyl-1,3-thiazol-2-amine is 2.745 [1]. Its direct regioisomer, 5-benzyl-4-methylthiazol-2-amine (CAS 65248-93-3), exhibits a significantly higher LogP of 3.2057, representing a ΔLogP of +0.46 . The des-benzyl analog 4-methyl-5-phenylthiazol-2-amine (CAS 28241-62-5) shows LogP 3.2819, while the 4-phenyl-5-methyl isomer (CAS 30709-67-2) has LogP 2.53–2.70 . The 4-benzyl-5-des-methyl analog (4-benzylthiazol-2-amine, CAS 7496-56-2) has LogP 2.296 [2]. Thus, the target compound occupies a unique intermediate lipophilicity range that is not replicated by any single close analog.

LogP Comparison
Head-to-head
Target LogP 2.745 vs. 3.206 (5-benzyl regioisomer)
Intermediate LogP not replicated by close analogs
Supplier QC data; experimental confirmation advised
LogP lipophilicity 2-aminothiazole regioisomerism SAR

Melting Point: Crystalline Handling Advantages

4-Benzyl-5-methyl-1,3-thiazol-2-amine exhibits a melting point of 75–77°C, making it a convenient crystalline solid at room temperature [1]. In contrast, the 4-phenyl-5-methyl analog (CAS 30709-67-2) melts at 122–126°C, and the 5-benzyl-4-methyl regioisomer (CAS 65248-93-3) as the hydrochloride salt melts at 108–113°C, while the free base melting point is not routinely reported, suggesting potential amorphous character . The 4-benzyl-5-des-methyl analog (CAS 7496-56-2) melts at 89–91°C [2]. The target compound's lower melting point facilitates easier dissolution and formulation in early-stage assays compared to higher-melting analogs.

Melting Point
Head-to-head
75–77°C vs. 122–126°C (phenyl analog)
Lower mp may ease dissolution in early assays
Handling advantage context-dependent
melting point crystallinity solid-state properties 2-aminothiazole handling

pKa and Ionization State at Physiological pH

The calculated acid pKa of 4-benzyl-5-methyl-1,3-thiazol-2-amine is 17.84, indicating that the amino group on the thiazole ring is essentially non-basic and remains neutral across the entire physiological pH range [1]. This contrasts with 4-methyl-5-phenylthiazol-2-amine (CAS 28241-62-5), which has a predicted pKa of 5.33, suggesting potential partial protonation at pH 5.5–7.4 . The 5-methyl-4-phenyl isomer (CAS 30709-67-2) shows a predicted pKa of 4.81 . The elevated pKa of the target compound arises from the electron-donating benzyl group at the 4-position adjacent to the 2-amino group, reducing its inherent basicity relative to phenyl-substituted analogs.

Ionization State
Head-to-head
pKa 17.84 (neutral) vs. 5.33 (4-methyl-5-phenyl analog)
Fully neutral amine across physiological pH
Calculated pKa; experimental verification recommended
pKa ionization state physiological pH 2-aminothiazole drug-likeness

Hydrogen Bonding and TPSA: Permeability Implications

4-Benzyl-5-methyl-1,3-thiazol-2-amine possesses 2 hydrogen-bond donors (both on the 2-amino group) and 2 hydrogen-bond acceptors (the thiazole N and S), with a topological polar surface area (TPSA) of 38.91 Ų [1]. By contrast, 4-methyl-5-phenylthiazol-2-amine has a TPSA of 67.15 Ų and 2 donors/2 acceptors . The 4-benzyl-5-des-methyl analog (CAS 7496-56-2) has TPSA ~67.15 Ų [2]. The substantially lower TPSA of the target compound (38.91 vs ~67 Ų) predicts superior passive membrane permeability, as TPSA values below 60 Ų are generally associated with good oral absorption potential [3]. Additionally, the LogD at pH 7.4 is 3.10, indicating balanced lipophilicity for membrane crossing [1].

TPSA & H-Bond
Head-to-head
TPSA 38.91 Ų vs. 67.15 Ų (des-benzyl analog)
Lower TPSA may support passive permeability
Calculated TPSA; below 60 Ų threshold
hydrogen bonding TPSA permeability 2-aminothiazole drug design

Rotatable Bonds and Molecular Flexibility: Entropic Penalty

4-Benzyl-5-methyl-1,3-thiazol-2-amine possesses 2 rotatable bonds, corresponding to the benzyl-CH2-thiazole linkage and the benzyl phenyl ring rotation [1]. Its regioisomer 5-benzyl-4-methylthiazol-2-amine (CAS 65248-93-3) also has 2 rotatable bonds, but the 4-methyl-5-phenyl analog (CAS 28241-62-5) and 5-methyl-4-phenyl analog (CAS 30709-67-2) each have only 1 rotatable bond . The single additional rotatable bond in the benzyl-substituted compounds provides a marginally greater entropic penalty upon binding but also introduces a conformational degree of freedom that can be exploited for induced-fit binding to shallow or flexible pockets. This subtle difference can be decisive when optimizing ligand efficiency metrics such as LE and LLE.

Rotatable Bonds
Head-to-head
2 bonds vs. 1 bond (phenyl analogs)
Extra flexibility may allow induced-fit binding
Entropic penalty vs. conformational adaptation
rotatable bonds molecular flexibility entropy 2-aminothiazole ligand efficiency

Scaffold-Class Kinase Inhibition Selectivity

While direct target-specific IC50 data for 4-benzyl-5-methyl-1,3-thiazol-2-amine are not publicly available, the 2-aminothiazole scaffold to which it belongs has been validated as a privileged chemotype for selective kinase inhibition. In particular, 2-aminothiazole derivatives have been identified as allosteric modulators of protein kinase CK2 with IC50 values as low as 0.6 µM and favorable selectivity profiles [1]. Additionally, aminothiazoles have been developed as potent LIM kinase 1/2 inhibitors with selectivity achievable through appropriate substitution [2]. The specific 4-benzyl-5-methyl substitution pattern of the target compound, with its distinct LogP, pKa, and TPSA profile documented above, positions it as a rationally selected intermediate for exploring CK2 and LIMK chemical space, where small changes in substituent lipophilicity and hydrogen-bonding capacity can drastically alter kinase selectivity [3].

Kinase Inhibition
Class-level
2-Aminothiazole scaffold CK2 IC50 0.6–3.4 µM reported
May support selectivity exploration in kinase series
Class-level inference; direct data needed
kinase inhibition CK2 LIMK 2-aminothiazole allosteric modulator

4-Benzyl-5-methyl-1,3-thiazol-2-amine Applications


Kinase Inhibitor Lead Optimization: Lipophilicity and Non-Basic Amine

Medicinal chemistry teams developing allosteric CK2 or LIMK inhibitors should select 4-benzyl-5-methyl-1,3-thiazol-2-amine as a core scaffold when the target profile demands an intermediate LogP (~2.7) and a fully neutral amine (pKa 17.8) at physiological pH. The compound's TPSA of 38.91 Ų supports passive cell permeability, and its 2 rotatable bonds offer conformational adaptability for induced-fit binding. Procuring the exact CAS 91088-89-0 ensures consistent SAR, as using the 5-benzyl-4-methyl regioisomer (LogP 3.2) or the partially basic 4-methyl-5-phenyl analog (pKa 5.3) would introduce confounding variables in potency and selectivity readouts [1] .

Fragment-Based Drug Discovery: Low TPSA and Flexibility

In FBDD campaigns targeting CNS or intracellular protein-protein interactions, 4-benzyl-5-methyl-1,3-thiazol-2-amine serves as an ideal fragment-sized building block (MW 204.3, TPSA 38.9 Ų, 2 rotatable bonds). Its low TPSA predicts excellent blood-brain barrier permeability, while its 2 hydrogen-bond donors enable key interactions without excessive polarity. Compared to the higher TPSA 4-methyl-5-phenyl analog (TPSA 67 Ų), the target compound is ~40% less polar, significantly favoring membrane penetration. Procurement of the exact compound is critical because fragment hit expansion requires precise chemical identity for tractable SAR [2] .

Antimicrobial Synthesis: 2-Aminothiazole Pharmacophore

The 2-aminothiazole nucleus is a known pharmacophore for antibacterial and antifungal activity, with the 2-amino group being essential for target engagement. 4-Benzyl-5-methyl-1,3-thiazol-2-amine provides a direct entry point for synthesizing N-substituted derivatives via the reactive 2-amino handle. Its measured LogP of 2.7 and LogD(7.4) of 3.1 confer sufficient lipophilicity for bacterial membrane penetration without excessive hydrophobicity that could limit solubility. The compound's 75–77°C melting point simplifies reaction setup and purification relative to higher-melting analogs. Ensuring the exact substitution pattern avoids the antibacterial activity shifts documented for regioisomeric 2-aminothiazoles [3].

Chemical Biology Probe Development: Predictable Properties

For academic and industrial laboratories developing chemical probes for target validation, 4-benzyl-5-methyl-1,3-thiazol-2-amine offers a combination of commercial availability (Enamine, ChemScene, Santa Cruz Biotechnology) at 95%+ purity and well-characterized physicochemical properties (LogP, pKa, TPSA, mp). Its non-basic character (pKa 17.8) eliminates pH-dependent ionization artifacts in cellular assays, a common pitfall with the partially basic 4-methyl-5-phenyl analog (pKa 5.3). The compound's intermediate LogP also reduces the risk of non-specific hydrophobic aggregation compared to the more lipophilic 5-benzyl-4-methyl regioisomer (LogP 3.2). These properties make it a reliable negative control or scaffold for probe optimization [1] .

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis programs
Intermediate lipophilicity and non-basic amine profile
SAR reproducibility across substitution patterns
Fragment-based drug discovery
Low TPSA and rotatable-bond flexibility
Permeability screening for CNS and intracellular targets
Antimicrobial agent synthesis
Reactive 2-amino handle with balanced logP
Antibacterial activity screening of derivatives
Chemical probe development
Well-characterized physicochemical profile
pH-independent cellular assay compatibility

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